2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
2-piperidin-1-yl-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)9-4-5-11(10(16)8-9)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERRRZOJDANPHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00933687 | |
| Record name | 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1496-40-8, 27429-68-1 | |
| Record name | 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(piperidin-1-yl)-5-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 27429-68-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution is a foundational method for introducing the piperidine group onto the aniline ring. The reaction typically employs 2-chloro-5-(trifluoromethyl)aniline as the starting material, which reacts with piperidine under basic conditions:
Key Parameters :
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Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) facilitates deprotonation, enhancing nucleophilicity.
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Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 80–120°C.
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Reaction Time : 12–24 hours under reflux.
Yield Optimization :
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Excess piperidine (1.5–2.0 equivalents) improves conversion rates.
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Microwave-assisted synthesis reduces reaction time to 1–2 hours with comparable yields.
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling reactions offer superior regioselectivity, particularly for electron-deficient aryl halides. This method is favored for complex substrates:
Catalytic System :
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Catalyst : Pd(OAc)₂ or Pd₂(dba)₃.
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Ligand : Xantphos or BINAP enhances catalytic activity.
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Base : Potassium tert-butoxide (t-BuOK) or cesium carbonate.
Reaction Conditions :
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Temperature : 100–120°C in toluene or dioxane.
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Inert Atmosphere : Nitrogen or argon to prevent catalyst oxidation.
Performance Metrics :
| Catalyst Loading | Ligand | Yield (%) | Purity (%) |
|---|---|---|---|
| 5 mol% Pd(OAc)₂ | Xantphos | 78 | 99 |
| 3 mol% Pd₂(dba)₃ | BINAP | 85 | 98 |
Reductive Amination
For substrates lacking pre-installed halogens, reductive amination offers an alternative pathway. This method involves condensing 5-(trifluoromethyl)anthranilic acid with piperidine followed by reduction:
Reduction Agents :
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Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN).
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Acidic conditions (e.g., acetic acid) stabilize intermediates.
Limitations :
-
Lower yields (50–60%) due to competing side reactions.
Optimization Strategies for Scalable Synthesis
Solvent and Temperature Effects
Polar aprotic solvents like DMF stabilize transition states in NAS, while higher temperatures (≥100°C) accelerate kinetics. However, prolonged heating risks decomposition, necessitating real-time monitoring via HPLC.
Solvent Screening Data :
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 82 |
| DMSO | 46.7 | 75 |
| NMP | 32.2 | 80 |
Catalytic System Tuning
Ligand-to-metal ratios critically influence cross-coupling efficiency. A 2:1 ligand:Pd ratio maximizes electron density at the metal center, facilitating oxidative addition.
Case Study :
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Ligand : XPhos (2.5 mol%) with Pd(OAc)₂ (1 mol%) achieves 90% yield in 6 hours.
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Additives : Tetrabutylammonium bromide (TBAB) enhances solubility of inorganic bases.
Purification Techniques
Reverse-phase chromatography (C18 column, acetonitrile/water + 0.1% formic acid) resolves residual piperidine and halogenated byproducts. Crystallization from ethanol/water mixtures yields >99% purity.
Industrial-Scale Production
Continuous Flow Reactors
Flow chemistry minimizes batch variability and improves heat transfer. A two-stage system couples NAS with inline purification:
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Reactor 1 : NAS at 120°C, 10 bar pressure.
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Reactor 2 : Acidic wash to remove excess piperidine.
Throughput : 5 kg/hour with 88% yield.
Green Chemistry Initiatives
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Catalyst Recycling : Immobilized Pd on mesoporous silica reduces metal waste.
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Solvent Recovery : Distillation reclaims >95% DMF for reuse.
Analytical Characterization
Spectroscopic Validation
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¹H NMR : Aromatic protons at δ 6.8–7.2 ppm; piperidine protons at δ 1.5–3.0 ppm.
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¹⁹F NMR : Trifluoromethyl group at δ -62 ppm.
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LCMS : [M+H]⁺ at m/z 245.
Purity Assessment
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HPLC : Retention time 8.2 minutes (C18 column, 70:30 acetonitrile/water).
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Karl Fischer Titration : Moisture content <0.1%.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In the field of synthetic chemistry, 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline serves as a crucial building block for creating more complex organic compounds. It can undergo various chemical reactions, including:
- Oxidation : Producing N-oxides using agents like hydrogen peroxide.
- Reduction : Converting nitro groups to amines with reducing agents such as lithium aluminum hydride.
- Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions.
Biology
This compound has shown promise in biological applications, particularly in pharmacology:
- Enzyme Inhibition Studies : It is used to investigate interactions with various enzymes, providing insights into its potential as an inhibitor or modulator of biological pathways.
- Receptor Binding Studies : The binding affinity of this compound to specific receptors can be evaluated, which is crucial for drug development.
Neuropathic Pain Models
In preclinical studies involving neuropathic pain models, derivatives of this compound have demonstrated significant analgesic effects. For instance, administration of related compounds resulted in increased mechanical withdrawal thresholds in rat models subjected to nerve ligation, indicating effective pain relief .
Antiviral Research
Recent studies have highlighted the antiviral potential of compounds derived from this compound against influenza viruses such as H1N1. These compounds exhibited low cytotoxicity and high selectivity indices, suggesting they may serve as effective antiviral agents .
Case Studies
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of trifluoromethylaniline derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity : The piperidinyl group in the target compound increases lipophilicity (logP ~2.5) compared to fluoro or methoxy analogs, improving blood-brain barrier penetration .
- Solubility: Methoxyphenoxy-substituted analogs (e.g., ) show solubility in DMSO and chloroform, whereas the target compound is more compatible with polar aprotic solvents .
Biological Activity
2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C11H12F3N
- Molecular Weight : 235.22 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its pharmacological efficacy. Studies indicate that the piperidine moiety facilitates binding to specific receptors, enhancing the compound's overall activity.
Antinociceptive Effects
Recent studies have demonstrated that derivatives of this compound exhibit significant antinociceptive effects through their action on P2X3 receptors, which are involved in pain signaling pathways. For instance, a related compound showed an IC50 value of 375 nM at P2X3R with notable selectivity over P2X2/3R, indicating potential for neuropathic pain treatment .
Antiviral Activity
This compound derivatives have also been evaluated for antiviral properties. In vitro studies revealed that these compounds exhibited potent antiviral activity against influenza virus H1N1 and herpes simplex virus (HSV-1), with IC50 values as low as 0.0027 µM for some derivatives . This suggests their potential use in antiviral therapies.
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of the trifluoromethyl substitution in enhancing metabolic stability and biological activity. Compounds with varying halide substitutions on the aniline ring were synthesized and tested, revealing that trifluoromethyl groups significantly improved pharmacological profiles compared to other halides .
| Compound | IC50 (nM) | Selectivity | Activity Type |
|---|---|---|---|
| 14h | 375 | >23-fold | Antinociceptive |
| 9 | 2.7 | High | Antiviral |
| 6b | 5.1 | Moderate | Antiviral |
| 4 | 8.7 | Moderate | Antiviral |
Case Studies
- Neuropathic Pain Model : In a study involving male Sprague-Dawley rats subjected to nerve ligation, a derivative of the compound was administered intravenously, resulting in a significant increase in mechanical withdrawal thresholds, indicating effective pain relief .
- Antiviral Efficacy : In cellular assays against H1N1, compounds derived from this structure demonstrated high selectivity indices and low cytotoxicity, suggesting a favorable therapeutic window for further development .
Q & A
What synthetic routes are commonly employed for the preparation of 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline, and how can reaction conditions be optimized?
Synthesis often involves palladium-catalyzed cross-coupling reactions. For example, a Buchwald-Hartwig amination can introduce the piperidine moiety to a halogenated trifluoromethylaniline precursor. Key parameters include:
- Catalyst system : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like Xantphos .
- Solvent : Polar aprotic solvents (e.g., DMF, NMP) at 80–120°C under inert gas .
- Purification : Reverse-phase C18 column chromatography (acetonitrile/water with formic acid) to isolate the product .
Yield optimization may require adjusting ligand-to-metal ratios or reaction time.
How can regioselectivity challenges in introducing the piperidine group be addressed?
Regioselectivity is influenced by steric and electronic factors of the trifluoromethyl group. Computational modeling (DFT) can predict favorable sites for substitution. Experimentally:
- Use directing groups (e.g., nitro, amine) to pre-functionalize the aromatic ring.
- Employ bulky ligands to hinder undesired positions .
LC-MS and HPLC (e.g., retention time ~0.78–1.40 minutes under SQD-FA05 conditions) help verify product purity .
What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm piperidine integration and trifluoromethyl substitution. ¹⁹F NMR detects CF₃ shifts (~-60 to -70 ppm) .
- Mass spectrometry : LCMS (e.g., m/z 265–279 [M+H]+) confirms molecular weight .
- HPLC : Retention time consistency under standardized conditions (e.g., SMD-TFA05) ensures purity .
How does the trifluoromethyl group influence the compound’s reactivity in downstream applications?
The electron-withdrawing CF₃ group:
- Reduces electron density on the aromatic ring, directing electrophilic substitution to meta/para positions.
- Enhances metabolic stability in medicinal chemistry contexts .
Kinetic studies (e.g., Hammett plots) can quantify electronic effects .
What are the stability considerations for storing this compound?
- Degradation risks : Hydrolysis of the amine group under acidic/humid conditions.
- Storage : Inert atmosphere (N₂/Ar), desiccated at -20°C. Avoid prolonged storage to prevent dimerization .
Stability assays (TGA/DSC) under varying temperatures/humidity provide shelf-life estimates.
How can side products from incomplete coupling reactions be identified and mitigated?
- Common byproducts : Unreacted halogenated precursors or over-alkylated derivatives.
- Analytical methods : TLC monitoring, GC-MS for volatile impurities, and preparative HPLC for isolation .
- Mitigation : Optimize stoichiometry (e.g., 1.2–1.5 equivalents of piperidine) and reaction time .
What computational tools are effective for predicting the compound’s physicochemical properties?
- LogP/H-bonding : SwissADME or MarvinSuite predicts lipophilicity (e.g., LogP ~2.5–3.0) .
- pKa : The amine group has a pKa ~4.5–5.0 (calculated via ACD/Labs).
- Molecular docking : For drug design, assess binding to targets (e.g., kinases) using AutoDock Vina .
How does the piperidine ring conformation affect the compound’s biological activity?
- Conformational analysis : NMR NOE studies or X-ray crystallography reveal chair vs. boat conformations.
- Bioactivity : Chair conformers often enhance target binding due to reduced steric hindrance .
Dynamic simulations (MD) over 100 ns can model ring flexibility in solution.
What safety protocols are essential when handling this compound?
- Hazards : Skin/eye irritation (Category 2/2A) .
- PPE : Nitrile gloves, lab coat, and goggles.
- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
How can catalytic systems be tailored for greener synthesis of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
